3,3-Dimethyl-1-(m-tolylthio)butan-2-one

Description

3,3-Dimethyl-1-(m-tolylthio)butan-2-one is a sulfur-containing ketone derivative characterized by a 3,3-dimethylbutan-2-one backbone substituted with a meta-methylphenylthio (m-tolylthio) group. Such compounds are typically synthesized via nucleophilic substitution or alkylation reactions involving brominated precursors and thiols or sulfinic acids, as observed in similar systems .

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

3,3-dimethyl-1-(3-methylphenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C13H18OS/c1-10-6-5-7-11(8-10)15-9-12(14)13(2,3)4/h5-8H,9H2,1-4H3 |

InChI Key |

IFHUJPWVYYECID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)SCC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(m-tolylthio)butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with m-tolylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(m-tolylthio)butan-2-one undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as alkyl halides or amines.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Compounds with different nucleophilic groups replacing the m-tolyl group.

Scientific Research Applications

3,3-Dimethyl-1-(m-tolylthio)butan-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(m-tolylthio)butan-2-one involves its interaction with specific molecular targets and pathways. The thioether group can interact with enzymes and proteins, potentially inhibiting their activity. The ketone group can also participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one (11g)

- Synthesis : Prepared via reaction of 1-bromo-3,3-dimethylbutan-2-one with benzene sulfinic acid in dry DMF, yielding 84.1% .

- Properties :

- Melting point: 80–81°C

- Molecular weight: 218.3 g/mol

- Applications : Acts as a directing group in asymmetric catalysis due to the sulfonyl moiety’s electron-withdrawing nature .

Comparison : The sulfonyl group enhances thermal stability (higher mp) compared to thioether derivatives. However, the m-tolylthio group in the target compound may confer greater lipophilicity, influencing solubility and reactivity.

Phenoxy Derivatives

3,3-Dimethyl-1-phenoxybutan-2-one

- Synthesis: Reacting 1-bromo-3,3-dimethylbutan-2-one with phenol and K₂CO₃ in DMF, yielding 68% .

- Properties :

- Melting point: 37–38°C

- Molecular weight: 192.3 g/mol

- Applications : Used in studies of oxygen-directed catalytic transformations .

Comparison: The phenoxy group’s electron-donating effects contrast with the m-tolylthio group’s moderate electron-withdrawing character. This difference may affect hydrogen bonding and catalytic activity.

Methylthio Derivatives

Thiofanox (3,3-Dimethyl-1-(methylthio)butanone O-methylcarbamoyloxime)

3,3-Dimethyl-1-(methylthio)-2-butanone Oxime

- Toxicity: Oral LD₅₀ (rat): 813 mg/kg . Safety: Emits toxic NOₓ and SOₓ upon decomposition .

Heterocyclic Thioether Derivatives

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethylbutan-2-one

- Properties :

- Applications : Investigated in pharmaceutical research, demonstrating the versatility of thioether-linked heterocycles .

Structural and Functional Insights

- Electron Effects : Sulfonyl groups (electron-withdrawing) increase stability but reduce nucleophilicity, whereas thioethers (mildly electron-withdrawing) balance reactivity and lipophilicity.

- Synthetic Flexibility : The core 3,3-dimethylbutan-2-one structure permits diverse substitutions, enabling tailored physicochemical properties .

Biological Activity

3,3-Dimethyl-1-(m-tolylthio)butan-2-one, a compound belonging to the class of thioethers, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

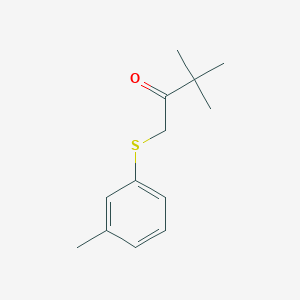

Chemical Structure

The compound can be structurally represented as follows:

This structure indicates the presence of a thioether group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to cellular oxidative stress reduction.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions and signaling.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated effectiveness against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| C. albicans | 30 |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Cytotoxicity

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that this compound can induce apoptosis. The IC50 values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 10 |

The lower IC50 values suggest a potent cytotoxic effect against these cancer cells, indicating potential for further development as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study investigated the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated that it could significantly inhibit growth compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

- Case Study on Cancer Cell Lines : Another study focused on the compound's effect on breast cancer cell lines. It was found to enhance apoptosis through the activation of caspase pathways, highlighting its mechanism as a potential therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.